

Theoretical Insights into Barium Benzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bariumbenzoat*

Cat. No.: *B15350639*

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This technical guide provides a comprehensive overview of the known properties of barium benzoate, with a focus on experimental findings and a proposed framework for theoretical calculations. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of this compound.

Introduction

Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various fields, including as a corrosion inhibitor and in the synthesis of other chemical compounds. A thorough understanding of its structural, thermal, and spectroscopic properties is crucial for its application and for the development of new materials. This guide synthesizes the available experimental data and, in the absence of published theoretical studies, proposes a robust computational methodology for the in-depth analysis of barium benzoate.

Experimental Data

The following tables summarize the experimentally determined properties of barium benzoate from various sources.

Table 1: Physicochemical and Structural Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₀ BaO ₄	[1]
Molecular Weight	379.55 g/mol	[1]
Appearance	White solid/powder	[2]
Crystal System	Monoclinic	[3]
Structure Type	Layered	[3]
Solubility in Water	3.4 - 51.3 g/L at 20°C	[1]

Table 2: Spectroscopic Data (FTIR)

Wavenumber (cm ⁻¹)	Assignment	Source(s)
3059	C-H stretching (aromatic)	[4]
1590	C-C stretching (aromatic)	[4]
1517	Asymmetrical C=O stretching (carboxylate)	[4]
1420	Symmetrical C=O stretching (carboxylate)	[4]
713	Out-of-plane C-H bending	[4]

Table 3: Thermal Analysis Data

Parameter	Value/Observation	Source(s)
Melting Point	~385 °C (endothermic peak)	[4]
Decomposition Range	400 - 555 °C	[4]
Mass Loss (400-555 °C)	47.4%	[4]
Decomposition Products	Barium carbonate (BaCO ₃), benzophenone, triphenylmethane	[3]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental results. The following protocols are based on descriptions found in the literature.

Synthesis of Barium Benzoate (Hydrothermal Reaction)

- **Reactants:** Benzoic acid and barium hydroxide octahydrate are used as the primary reactants.[3]
- **Procedure:** A solution of benzoic acid is prepared in distilled water. To this, a solution of barium hydroxide octahydrate is slowly added while stirring. The mixture is then subjected to a hydrothermal reaction.[3]
- **Product Isolation:** The resulting barium benzoate precipitate is filtered, washed, and dried.[5]

Characterization Techniques

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR spectra are typically recorded using the KBr pellet technique to identify the characteristic vibrational modes of the functional groups in the compound.[3][4]
- **X-ray Diffraction (XRD):** Powder XRD is employed to determine the crystal structure and phase purity of the synthesized barium benzoate.[3]
- **Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA):** These techniques are used to study the thermal stability and decomposition mechanism of barium benzoate. The analysis is typically performed under a nitrogen atmosphere with a controlled heating rate.[3][4]
- **Calorimetry:** A precision automated adiabatic calorimeter can be used to measure the low-temperature heat capacities. An isoperibol solution-reaction calorimeter is used to determine the enthalpy of reaction.[3]

Proposed Theoretical Calculation Framework

As of the date of this publication, detailed theoretical studies on the properties of barium benzoate using methods such as Density Functional Theory (DFT) are not readily available in

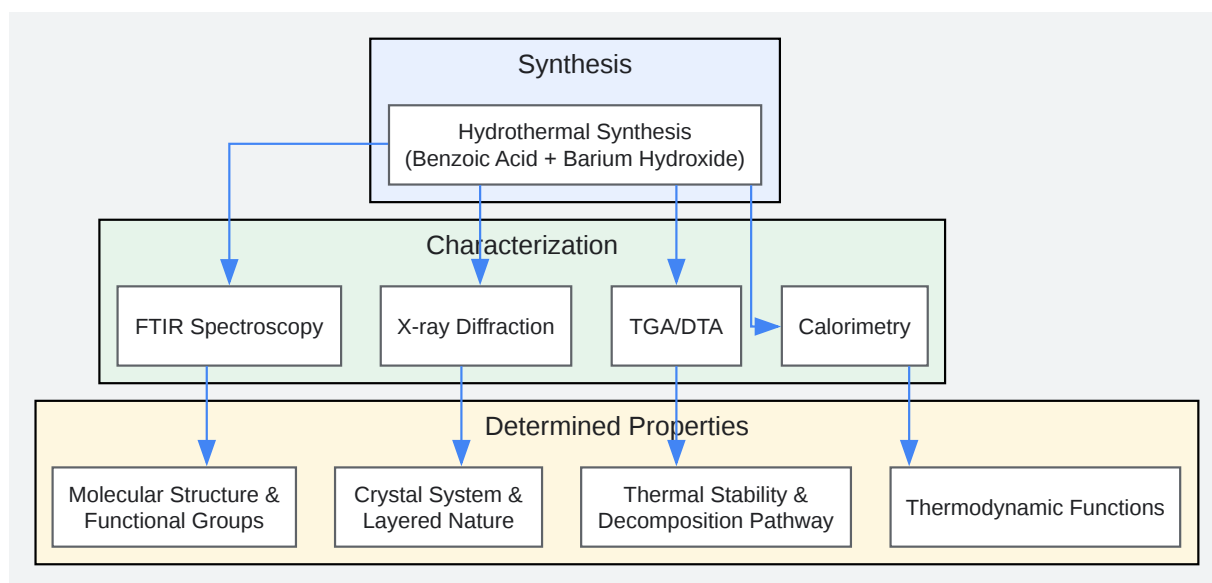
the public domain. However, for researchers interested in pursuing such calculations, a standard and robust methodology can be proposed based on computational studies of similar metal-organic compounds.

Computational Methodology

- **Software:** A quantum chemistry software package such as Gaussian, VASP, or Quantum ESPRESSO is recommended.
- **Method:** Density Functional Theory (DFT) is a suitable method for balancing computational cost and accuracy.
- **Functional:** A hybrid functional like B3LYP or a functional with van der Waals corrections (e.g., ω B97X-D) would be appropriate for capturing both the electronic structure and non-covalent interactions within the crystal.
- **Basis Set:** For molecular calculations, a basis set such as 6-311++G(d,p) for the non-metal atoms and a suitable effective core potential (ECP) basis set like LANL2DZ for the barium atom should be employed. For periodic calculations, a plane-wave basis set is used.
- **Calculations to be Performed:**
 - **Geometry Optimization:** To determine the ground-state molecular or crystal structure and calculate lattice parameters.
 - **Frequency Analysis:** To calculate the theoretical vibrational (IR and Raman) spectra and compare them with experimental FTIR data. This also confirms that the optimized structure is a true minimum on the potential energy surface.
 - **Electronic Structure Analysis:** To compute properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), band gap, and density of states.
 - **Thermodynamic Properties:** To calculate the enthalpy, entropy, and Gibbs free energy at different temperatures.

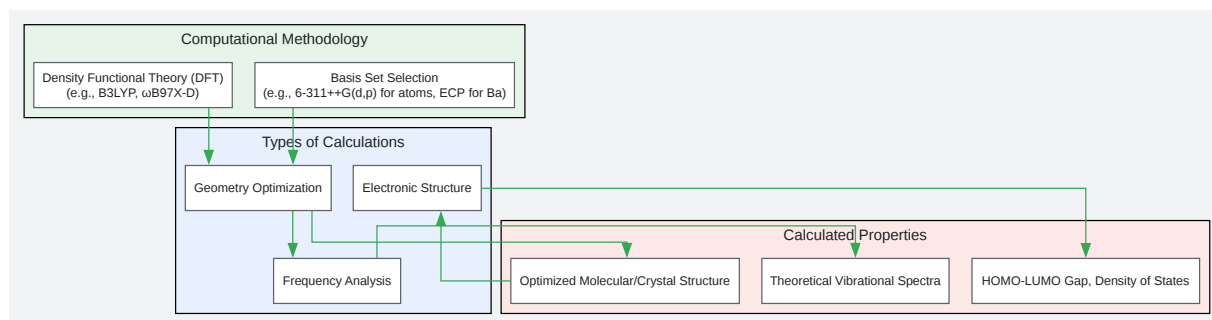
Visualizations

The following diagrams illustrate the experimental workflow for characterizing barium benzoate and a proposed logical workflow for its theoretical investigation.



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Experimental workflow for barium benzoate.



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Proposed theoretical calculation workflow.

Conclusion

The experimental data provide a solid foundation for understanding the fundamental properties of barium benzoate. While there is a clear opportunity for the scientific community to contribute to the theoretical understanding of this compound, the proposed computational framework offers a starting point for such investigations. Future theoretical studies would be invaluable for corroborating experimental findings and providing deeper insights into the electronic and structural characteristics of barium benzoate, which could, in turn, accelerate its application in various technological fields.

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